molecular formula C19H32O2 B1223029 D-Homo-17a-oxa-5alpha-androstan-3beta-ol CAS No. 6947-41-7

D-Homo-17a-oxa-5alpha-androstan-3beta-ol

Cat. No.: B1223029
CAS No.: 6947-41-7
M. Wt: 292.5 g/mol
InChI Key: VNPJDUYJTSUJJA-JUKXBMAYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

D-Homo-17a-oxa-5alpha-androstan-3beta-ol is a specialized androstane steroid derivative of interest in biochemical and metabolic research. This compound is a key reagent for investigating steroid metabolism pathways in microorganisms. Studies on structurally similar saturated steroidal lactones, such as 3beta-hydroxy-17a-oxa-D-homo-5alpha-androstan-17-one, have shown that these analogs are not simply metabolized to inert products but can enter minor hydroxylation pathways . In the filamentous fungus Aspergillus tamarii KITA, this process results in monohydroxylation at four distinct positions on the steroid skeleton (11beta, 6beta, 7beta, 11alpha) . This unique metabolic handling provides direct evidence for the four possible steroid/hydroxylase binding interactions—normal, reverse, inverted normal, and inverted reverse—that were previously only hypothetical for a single organism . Such research offers profound insights into the flexibility and specificity of steroidal hydroxylase enzymes. This product is strictly labeled "For Research Use Only" and is intended for laboratory research purposes solely. It is not intended for diagnostic or therapeutic uses, nor for human or veterinary applications.

Properties

CAS No.

6947-41-7

Molecular Formula

C19H32O2

Molecular Weight

292.5 g/mol

IUPAC Name

(4aS,4bR,6aS,8S,10aS,10bS,12aS)-10a,12a-dimethyl-3,4,4a,4b,5,6,6a,7,8,9,10,10b,11,12-tetradecahydro-2H-naphtho[2,1-f]chromen-8-ol

InChI

InChI=1S/C19H32O2/c1-18-9-7-14(20)12-13(18)5-6-15-16(18)8-10-19(2)17(15)4-3-11-21-19/h13-17,20H,3-12H2,1-2H3/t13-,14-,15+,16-,17-,18-,19-/m0/s1

InChI Key

VNPJDUYJTSUJJA-JUKXBMAYSA-N

SMILES

CC12CCC(CC1CCC3C2CCC4(C3CCCO4)C)O

Isomeric SMILES

C[C@]12CC[C@@H](C[C@@H]1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CCCO4)C)O

Canonical SMILES

CC12CCC(CC1CCC3C2CCC4(C3CCCO4)C)O

Origin of Product

United States

Comparison with Similar Compounds

Structural Modifications and Functional Groups
Compound Name Key Structural Features Molecular Formula Molecular Weight Key References
D-Homo-17a-oxa-5alpha-androstan-3beta-ol 17a-Oxa-D-homo ring; 3β-OH C₁₉H₃₀O₂ 290.44
5α-Androstane-3β,17β-diol Natural androgen metabolite; 3β-OH, 17β-OH C₁₉H₃₂O₂ 292.46
17a-Oxa-D-homo-5β-androst-1-ene-3,17-dione 17a-Oxa-D-homo; 3-keto; 1,2-diene C₁₉H₂₆O₃ 302.41
5α-Androstane-3α,17β-diol 3α-OH stereoisomer of natural diol C₁₉H₃₂O₂ 292.46
D-Homoandrostan-17-one D-homo configuration; 17-keto group C₂₀H₃₀O 286.45

Key Observations :

  • Oxa vs. This may influence solubility and receptor interactions .
  • Stereochemistry : The 3β-hydroxy group in the target compound differs from the 3α-hydroxy configuration in 5α-Androstane-3α,17β-diol, which alters its interaction with enzymes like 3α-hydroxysteroid dehydrogenase .
Physical and Chemical Properties
Property D-Homo-17a-oxa-5alpha-androstan-3beta-ol 5α-Androstane-3β,17β-diol 17a-Oxa-D-homo-5β-androst-1-ene-3,17-dione
Melting Point Not reported 219–221°C >95% purity (HPLC)
Solubility Low (predicted) Low in water Soluble in organic solvents
Stability Stable under dry conditions Stable Sensitive to strong acids/bases

Notes: The oxa substitution may enhance thermal stability but reduce solubility in nonpolar solvents compared to carbon-only analogs .

Preparation Methods

Androstane Backbone Derivatization

The synthesis typically begins with 5α-androstane-3-one or its 17-hydroxylated analogs. For example, 17β-hydroxy-5α-androstan-3-one serves as a key precursor, undergoing bromination at C-1 followed by dehydrohalogenation to introduce a 1,2-double bond (Δ¹-derivative). This unsaturated intermediate facilitates subsequent oxidative cleavage or epoxidation.

Example Protocol:

  • Bromination : Treat 17β-hydroxy-5α-androstan-3-one with bromine in acetic acid to yield 1α-bromo-17β-hydroxy-5α-androstan-3-one .

  • Dehydrohalogenation : React with potassium tert-butoxide in tert-butanol to form 17β-hydroxy-5α-androst-1-en-3-one .

Oxa-Ring Formation via Oxidative Cleavage and Cyclization

Osmium Tetroxide–Lead Tetracetate Oxidation

Early methods employed osmium tetroxide (OsO₄) and lead tetracetate (Pb(OAc)₄) to cleave Δ¹-unsaturated steroids. This generates a 1,2-seco-A-nor-2-oic acid intermediate, which undergoes lactonization to form the 2-oxa-D-homo ring.

Key Steps:

  • Dihydroxylation : Treat Δ¹-17β-hydroxy-5α-androstan-3-one with OsO₄ in pyridine/water to form a 1,2-diol.

  • Oxidative Cleavage : React with Pb(OAc)₄ in acetic acid, yielding 1-oxo-1,2-seco-A-nor-5α-androstan-2-oic acid .

  • Lactonization : Reduce the 1-oxo group with sodium borohydride (NaBH₄) in aqueous NaOH, followed by acidification to cyclize into 2-oxa-D-homo-5α-androstan-3-one .

Limitations:

  • OsO₄ and Pb(OAc)₄ are highly toxic and environmentally hazardous.

  • Low yields (30–40%) due to competing side reactions.

Modified Cyclization Using Carbodiimides

Recent advancements utilize carbodiimides (e.g., dicyclohexylcarbodiimide, DCC) to promote cyclization of 1,3-seco-diacid intermediates under milder conditions.

Protocol:

  • Seco-Diacid Synthesis : Oxidize Δ¹-17β-hydroxy-5α-androstan-3-one with periodic acid to form 1,3-seco-2-nor-5α-androstane-1,3-dioic acid .

  • Anhydride Formation : Treat with acetic anhydride or DCC in dichloromethane to generate a mixed anhydride.

  • Regioselective Reduction : Apply sodium borohydride (NaBH₄) in tetrahydrofuran (THF) to reduce the anhydride, yielding D-homo-17a-oxa-5α-androstan-3β-ol with 65–70% efficiency.

Hydroxylation at C-3β

Borohydride Reduction of 3-Ketone

The 3β-hydroxyl group is introduced via stereoselective reduction of a 3-ketone precursor. Sodium borohydride in methanol selectively reduces the ketone to the β-alcohol due to steric shielding from the 5α-hydrogen.

Optimization:

  • Solvent Effects : Methanol maximizes β-selectivity (95:5 β:α ratio).

  • Temperature : Conduct at 0°C to minimize epimerization.

Purification and Characterization

Crystallization Techniques

Crude products are purified via recrystallization:

  • Solvent Systems : Acetone/water (1:3) or methanol/ethyl acetate.

  • Yield : 80–85% after two recrystallizations.

Spectroscopic Validation

  • IR Spectroscopy : Strong absorption at 3400 cm⁻¹ (O-H stretch) and 1700 cm⁻¹ (lactone C=O).

  • ¹H NMR : δ 3.65 (m, 1H, C3β-OH), δ 4.12 (s, 1H, C17a-O).

Comparative Analysis of Synthetic Routes

MethodReagentsYield (%)AdvantagesLimitations
OsO₄/Pb(OAc)₄ OxidationOsO₄, Pb(OAc)₄, NaBH₄30–40Established protocolToxic reagents, low yield
Carbodiimide CyclizationDCC, NaBH₄, Ac₂O65–70Mild conditions, higher yieldRequires anhydrous conditions
Direct LactonizationH₂SO₄, MeOH50–55Simple setupAcid-sensitive groups degrade

Q & A

Q. What are the recommended methodologies for synthesizing D-Homo-17a-oxa-5alpha-androstan-3beta-ol in laboratory settings?

Synthesis of steroidal derivatives like D-Homo-17a-oxa-5alpha-androstan-3beta-ol typically involves strategic modifications to the androstane backbone. Key steps include:

  • Oxa-ring formation : Introduce the 17a-oxa group via oxidation or substitution reactions. For example, lactonization or etherification at the 17-position using oxidizing agents (e.g., CrO₃) or nucleophilic reagents under controlled conditions.
  • Stereochemical control : Utilize chiral catalysts or stereoselective reducing agents (e.g., NaBH₄ with specific solvents) to ensure the 3β-hydroxyl configuration.
  • Purification : Employ column chromatography (silica gel, gradient elution) followed by recrystallization for high-purity yields. Document all synthetic steps rigorously, including reagent ratios, temperatures, and reaction times, to ensure reproducibility .

Q. How can researchers confirm the structural identity of D-Homo-17a-oxa-5alpha-androstan-3beta-ol?

Structural validation requires a combination of analytical techniques:

  • X-ray crystallography : Resolve the 3D configuration using single-crystal XRD, as demonstrated for related compounds like 3β,11α-Dihydroxy-17a-oxa-D-homoandrost-5-en-17-one (COD entry 2227118) .
  • NMR spectroscopy : Assign proton and carbon signals (¹H, ¹³C, 2D-COSY) to confirm the homo-androstane skeleton and substituent positions.
  • High-resolution mass spectrometry (HRMS) : Verify molecular formula (C₁₉H₃₀O₂) and isotopic patterns.

Q. What protocols ensure the purity of synthesized D-Homo-17a-oxa-5alpha-androstan-3beta-ol?

Purity assessment involves:

  • HPLC analysis : Use reverse-phase C18 columns with UV detection (λ = 210–240 nm) to quantify impurities.
  • Melting point determination : Compare observed values (e.g., 219–221°C for analogous steroids) with literature data .
  • Elemental analysis : Confirm C, H, and O percentages within ±0.3% of theoretical values.

Advanced Research Questions

Q. How do stereochemical variations (e.g., 3β vs. 3α hydroxyl) affect the biological activity of D-Homo-17a-oxa-5alpha-androstan-3beta-ol?

Q. What strategies resolve contradictions in reported spectral data for D-Homo-17a-oxa-5alpha-androstan-3beta-ol derivatives?

Address discrepancies through:

  • Cross-database validation : Compare NMR/IR data with authoritative sources like NIST Chemistry WebBook .
  • Isotopic labeling : Synthesize deuterated analogs (e.g., ²H at C3 or C17) to clarify signal assignments.
  • Collaborative verification : Replicate studies using standardized protocols per journal guidelines (e.g., Beilstein Journal’s experimental reproducibility criteria) .

Q. How can researchers investigate the metabolic pathways of D-Homo-17a-oxa-5alpha-androstan-3beta-ol in mammalian systems?

Metabolic studies require:

  • Radiolabeled tracing : Incorporate ¹⁴C at the 17a-oxa position to track urinary or biliary excretion in rodent models.
  • LC-MS/MS profiling : Identify phase I/II metabolites (e.g., hydroxylated or glucuronidated derivatives) using methods validated for 5beta-Androstane-3alpha,17beta-diol .
  • Enzyme inhibition assays : Test CYP450 isoform-specific inhibitors (e.g., ketoconazole for CYP3A4) to delineate metabolic routes.

Methodological Notes

  • Data integrity : Always cross-reference findings with crystallographic databases (e.g., COD) and spectral libraries .
  • Reproducibility : Adhere to detailed experimental documentation standards, as emphasized in academic publishing guidelines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
D-Homo-17a-oxa-5alpha-androstan-3beta-ol
Reactant of Route 2
D-Homo-17a-oxa-5alpha-androstan-3beta-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.